molecular formula C22H31BF2N2O2 B10757500 Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron

Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron

Cat. No.: B10757500
M. Wt: 404.3 g/mol
InChI Key: JNKJCLYKBRBEKW-UHFFFAOYSA-N
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Description

Difluoro {2- (1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl)-3,5-dimethyl-1H-pyrrolato-N }boron , is a fluorescent dye with remarkable properties. It features a boron atom at its core and belongs to the class of medium-chain fatty acids . Its high quantum yield and ability to absorb small molecules in the ultraviolet region make it intriguing for various applications.

Preparation Methods

Industrial Production:: Industrial-scale production methods remain proprietary, limiting our knowledge of large-scale synthesis. Researchers and manufacturers likely employ specialized procedures to obtain this compound.

Chemical Reactions Analysis

Reactivity:: Difluoro(5-{2-[(5-octyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}pentanoato)boron may undergo various reactions, including oxidation, reduction, and substitution. without precise data, we can only speculate.

Common Reagents and Conditions:: While specific reagents and conditions are elusive, typical reagents for boron-containing compounds include boron trifluoride (BF₃), boron tribromide (BBr₃), and boronic acids.

Major Products:: The major products formed during reactions with this compound depend on the reaction type. Further research is necessary to elucidate these details.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Due to its fluorescence properties, difluoro(5-{2-[(5-octyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}pentanoato)boron serves as a valuable fluorescent probe in chemical studies.

Biology and Medicine::

    Cell Imaging: Researchers use this compound for cellular imaging due to its fluorescence.

    Boron Neutron Capture Therapy (BNCT): Boron-containing compounds play a role in BNCT, a cancer treatment that selectively destroys tumor cells using neutron irradiation.

Industry::

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains elusive. Further research is needed to uncover its molecular targets and pathways.

Comparison with Similar Compounds

While I lack specific information on similar compounds, researchers may explore related boron-containing molecules to highlight its uniqueness.

Properties

Molecular Formula

C22H31BF2N2O2

Molecular Weight

404.3 g/mol

IUPAC Name

5-(2,2-difluoro-12-octyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)pentanoic acid

InChI

InChI=1S/C22H31BF2N2O2/c1-2-3-4-5-6-7-10-18-13-15-20-17-21-16-14-19(11-8-9-12-22(28)29)27(21)23(24,25)26(18)20/h13-17H,2-12H2,1H3,(H,28,29)

InChI Key

JNKJCLYKBRBEKW-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCCCCCCC)C=C3[N+]1=C(C=C3)CCCCC(=O)O)(F)F

Origin of Product

United States

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